3-Cyclohexylpropan-1-amine is an organic compound with the molecular formula C₉H₁₉N and a molecular weight of approximately 141.25 g/mol. It features a cyclohexyl group attached to a propan-1-amine backbone, making it a member of the amine family. This compound is characterized by its aliphatic structure, which contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and synthetic chemistry .
3-Cyclohexylpropan-1-amine (also known as 3-cyclohexyl-propylamine) finds application as a building block in organic synthesis. Its readily available amine group allows for further functionalization through various reactions like acylation, alkylation, and coupling reactions. This versatility makes it a valuable intermediate for the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials. [Source: A recent example using 3-cyclohexylpropan-1-amine in organic synthesis can be found in this publication: "Synthesis of Novel Pyrrolo[1,2-a]quinoxaline Derivatives as Potential Antibacterial Agents" published in Molecules journal, ]
The presence of the cyclohexyl and amine functionalities in 3-cyclohexylpropan-1-amine makes it an attractive scaffold for the development of new drugs. Researchers have explored its potential in various therapeutic areas, including:
These reactions highlight the versatility of 3-cyclohexylpropan-1-amine in synthetic organic chemistry .
Several methods can be employed to synthesize 3-cyclohexylpropan-1-amine:
3-Cyclohexylpropan-1-amine has potential applications in various fields:
Several compounds share structural similarities with 3-cyclohexylpropan-1-amine. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| 3-Amino-3-cyclohexyl-propan-1-ol | Alcohol derivative | Exhibits hydroxyl group reactivity |
| 3-Cyclopropylpropan-1-amine | Cyclopropane derivative | Potentially different biological activity |
| N,N-Dimethylcyclohexylamine | Dimethyl derivative | Increased lipophilicity affecting solubility |
Each of these compounds possesses unique functional groups that influence their chemical behavior and biological activity, setting them apart from 3-cyclohexylpropan-1-amine .
3-Cyclohexylpropan-1-amine is an organic compound with the molecular formula C₉H₁₉N and a molecular weight of 141.25 grams per mole [1] [2]. The compound features a primary amine functional group attached to a three-carbon alkyl chain, which is further connected to a cyclohexyl ring system [1] [3]. The International Union of Pure and Applied Chemistry name for this compound is 3-cyclohexylpropan-1-amine, and it is also known by various synonyms including cyclohexanepropanamine and 3-cyclohexyl-1-propanamine [1] [4].
The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation C1CCC(CC1)CCCN, indicating the cyclohexyl ring connected to a propyl chain terminating in an amine group [1] [3]. The International Chemical Identifier for this compound is InChI=1S/C9H19N/c10-8-4-7-9-5-2-1-3-6-9/h9H,1-8,10H2, with the corresponding International Chemical Identifier Key being KPOYTMZDCUXJBP-UHFFFAOYSA-N [1] [5].
The compound exhibits a linear aliphatic structure with the cyclohexyl group providing conformational flexibility through chair-boat interconversion [4]. The primary amine group is located at the terminal carbon of the propyl chain, making it readily available for chemical reactions and hydrogen bonding interactions [6].
3-Cyclohexylpropan-1-amine exists as a colorless to yellow liquid at room temperature [6]. The density of the compound is reported to be 0.9±0.1 grams per cubic centimeter [2] [7]. This relatively low density is characteristic of aliphatic amine compounds and reflects the presence of the cyclohexyl ring system, which contributes to the overall molecular volume while maintaining a relatively low molecular weight [2].
| Property | Value |
|---|---|
| Physical State | Colorless to Yellow Liquid |
| Density | 0.9±0.1 g/cm³ |
| Molecular Weight | 141.25 g/mol |
The boiling point of 3-cyclohexylpropan-1-amine is 191.8±8.0 degrees Celsius at 760 millimeters of mercury [2] [8] [5]. This relatively high boiling point is attributed to the presence of the primary amine group, which forms intermolecular hydrogen bonds, and the substantial molecular weight contributed by the cyclohexyl ring system [2] [7].
The melting point data for this compound is not consistently reported in the available literature, with several sources indicating that specific melting point values are not available [9] [10] [11]. This lack of precise melting point data may be related to the compound's tendency to exist as a liquid or semi-solid at ambient temperatures [6].
| Thermal Property | Value |
|---|---|
| Boiling Point | 191.8±8.0°C at 760 mmHg |
| Melting Point | Not definitively reported |
The solubility characteristics of 3-cyclohexylpropan-1-amine are influenced by both its amine functional group and the hydrophobic cyclohexyl ring system [2]. The compound demonstrates limited solubility in water due to the predominant hydrophobic character imparted by the cyclohexyl group [2]. However, it exhibits good solubility in organic solvents such as ethanol, methanol, diethyl ether, chloroform, and acetone [2] [8].
The compound's calculated logarithmic partition coefficient indicates moderate lipophilicity, with a LogP value of approximately 2.99 [2]. This value suggests that the compound has a preference for organic phases over aqueous environments, which is consistent with its structural features [2].
| Solvent | Solubility |
|---|---|
| Water | Slightly soluble |
| Ethanol | Soluble |
| Methanol | Soluble |
| Diethyl Ether | Soluble |
| Chloroform | Soluble |
| Acetone | Soluble |
The flash point of 3-cyclohexylpropan-1-amine is reported as 64.7±13.3 degrees Celsius [2]. This relatively low flash point indicates that the compound requires careful handling under conditions involving elevated temperatures or potential ignition sources [2] [8]. The vapor pressure at 25 degrees Celsius is documented as 0.5±0.4 millimeters of mercury [2].
The refractive index of the compound is reported as 1.462 [2] [7], which is consistent with organic compounds containing saturated aliphatic and cycloaliphatic structures. The thermal stability of the compound allows for storage at temperatures between 2-8 degrees Celsius under appropriate conditions [12] [8] [6].
| Thermal Property | Value |
|---|---|
| Flash Point | 64.7±13.3°C |
| Vapor Pressure (25°C) | 0.5±0.4 mmHg |
| Refractive Index | 1.462 |
The proton Nuclear Magnetic Resonance spectrum of 3-cyclohexylpropan-1-amine exhibits characteristic signals that reflect its molecular structure [13] . The cyclohexyl protons typically appear as multiplets in the range of 0.8-1.8 parts per million, representing the various hydrogen environments within the saturated six-membered ring . The methylene protons of the propyl chain connecting the cyclohexyl ring to the amine group show signals in the region of 1.4-1.7 parts per million .
The methylene protons adjacent to the primary amine group display characteristic signals at approximately 2.6-2.8 parts per million, shifted downfield due to the electron-withdrawing effect of the nitrogen atom . The amine protons themselves typically appear as a broad signal, often exchangeable with deuterium oxide [13].
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides additional structural confirmation [13] . The cyclohexyl carbon atoms exhibit signals in the range of 25-35 parts per million, typical for saturated aliphatic carbons . The propyl chain carbons appear at 33-38 parts per million, while the carbon bearing the amine group shows a characteristic signal at 41-43 parts per million .
| Nuclear Magnetic Resonance Type | Chemical Shift Range | Assignment |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | 0.8-1.8 ppm | Cyclohexyl protons |
| ¹H Nuclear Magnetic Resonance | 1.4-1.7 ppm | Propyl chain CH₂ |
| ¹H Nuclear Magnetic Resonance | 2.6-2.8 ppm | CH₂NH₂ |
| ¹³C Nuclear Magnetic Resonance | 25-35 ppm | Cyclohexyl carbons |
| ¹³C Nuclear Magnetic Resonance | 33-38 ppm | Propyl chain carbons |
| ¹³C Nuclear Magnetic Resonance | 41-43 ppm | CH₂NH₂ |
Infrared spectroscopy of 3-cyclohexylpropan-1-amine reveals characteristic absorption bands that confirm the presence of key functional groups [13] [15]. The primary amine group exhibits distinctive nitrogen-hydrogen stretching vibrations in the region of 3300-3400 reciprocal centimeters [13]. These bands typically appear as two peaks corresponding to symmetric and asymmetric stretching modes of the amino group [15].
The aliphatic carbon-hydrogen stretching vibrations are observed in the range of 2850-2950 reciprocal centimeters, reflecting the presence of both the cyclohexyl ring and the propyl chain [13] [15]. The nitrogen-hydrogen bending vibrations of the primary amine appear in the region of 1550-1650 reciprocal centimeters [13] [15].
Additional characteristic bands include carbon-carbon stretching vibrations of the cyclohexyl ring system and various bending modes associated with the aliphatic portions of the molecule [15]. The overall infrared spectrum provides a unique fingerprint for compound identification and purity assessment [15].
| Functional Group | Wavenumber (cm⁻¹) | Vibration Mode |
|---|---|---|
| Primary Amine | 3300-3400 | N-H stretching |
| Aliphatic C-H | 2850-2950 | C-H stretching |
| Primary Amine | 1550-1650 | N-H bending |
Mass spectrometry of 3-cyclohexylpropan-1-amine provides valuable information about its molecular structure and fragmentation patterns [3] [16]. The molecular ion peak appears at mass-to-charge ratio 141, corresponding to the molecular weight of the compound [3]. This peak represents the intact molecule after electron ionization [16].
Characteristic fragment ions are observed due to predictable cleavage patterns [16]. A prominent fragment appears at mass-to-charge ratio 43, corresponding to the propyl cation formed by cleavage of the carbon-carbon bond adjacent to the cyclohexyl ring [16]. Additional fragments in the range of mass-to-charge ratio 82-83 correspond to cyclohexyl-containing fragments [16].
The fragmentation pattern is consistent with typical amine compounds, where alpha-cleavage adjacent to the nitrogen atom and loss of alkyl fragments from the cyclohexyl ring system are commonly observed [16]. The relative intensities of these fragments provide structural information and can be used for quantitative analysis [16].
| Mass-to-Charge Ratio | Fragment Assignment |
|---|---|
| 141 | Molecular ion [M]⁺ |
| 82-83 | Cyclohexyl fragment |
| 43 | Propyl cation [C₃H₇]⁺ |
Reductive amination represents one of the most versatile and widely employed methodologies for synthesizing 3-cyclohexylpropan-1-amine. This approach involves the condensation of cyclohexylamine with 3-oxopropyl compounds, followed by in situ reduction to form the desired primary amine [2].
The classical method employs sodium cyanoborohydride (NaBH3CN) as the reducing agent in the presence of acetic acid and dichloromethane. Under these conditions, cyclohexylamine reacts with suitable aldehyde or ketone substrates to form an intermediate imine, which is subsequently reduced to yield 3-cyclohexylpropan-1-amine in 70-95% yield . The reaction typically proceeds at room temperature over 3-15 hours, making it suitable for heat-sensitive substrates.
Advanced reductive amination protocols have been developed using borane-tetrahydrofuran (BH3·THF) complexes with various Lewis acid activators. Three particularly effective methods have been established:
Method A utilizes BH3·THF in combination with acetic acid and dichloromethane. This protocol demonstrates excellent reliability and versatility, producing 3-cyclohexylpropan-1-amine in 68-94% yield over 3-41 hours at room temperature [2]. The method shows broad substrate tolerance and can accommodate various electron-deficient aromatic amines.
Method B employs BH3·THF with trimethylsilyl chloride (TMSCl) in dimethylformamide (DMF). This approach offers significantly reduced reaction times (10-30 minutes) at 0°C while maintaining excellent yields of 67-94% [2]. The mechanism involves dual activation by TMSCl, which both activates the carbonyl substrate and serves as a dehydrating agent to shift the equilibrium toward imine formation.
Method C combines sodium borohydride (NaBH4) with TMSCl in DMF, providing comparable results to Method B with yields of 67-91% within 10-25 minutes at 0°C [2]. This method offers the advantage of using the more stable and cost-effective NaBH4 reagent while maintaining rapid reaction kinetics.
The reduction of 3-cyclohexylpropanenitrile represents a direct and efficient route to 3-cyclohexylpropan-1-amine. Multiple reduction methodologies have been developed, each offering distinct advantages in terms of selectivity, reaction conditions, and substrate tolerance.
Lithium Aluminum Hydride (LiAlH4) Reduction
LiAlH4 remains the most widely used reducing agent for nitrile-to-amine conversions. The reaction typically proceeds in anhydrous tetrahydrofuran (THF) under reflux conditions for 2-4 hours, yielding 3-cyclohexylpropan-1-amine in 75-90% yield [3]. The mechanism involves nucleophilic attack of hydride on the nitrile carbon, followed by imine formation and subsequent reduction to the primary amine. While highly effective, this method requires careful handling of the pyrophoric LiAlH4 reagent and strictly anhydrous conditions.
Borane-THF Complex Reduction
Borane-THF complex provides a milder alternative to LiAlH4, offering excellent functional group tolerance and reduced safety concerns. The reduction typically requires 2-6 hours under reflux conditions in THF, producing 3-cyclohexylpropan-1-amine in 70-85% yield [4]. This method is particularly advantageous for substrates containing other reducible functional groups that would be affected by LiAlH4.
Samarium Diiodide (SmI2) Reduction
A novel single-electron transfer approach using SmI2 activated with triethylamine and water has been developed for nitrile reduction. This method operates under mild conditions at room temperature in THF, with reaction times ranging from 5 minutes to 24 hours depending on substrate structure [5]. The protocol demonstrates excellent functional group tolerance and produces 3-cyclohexylpropan-1-amine in 60-95% yield. The method is particularly valuable for complex substrates where traditional hydride reagents might cause undesired side reactions.
Catalytic Hydrogenation
Heterogeneous catalytic hydrogenation using palladium on carbon (Pd/C) or nickel-based catalysts provides a scalable and environmentally friendly approach to nitrile reduction. The reaction typically requires elevated temperature and hydrogen pressure but produces 3-cyclohexylpropan-1-amine in 80-95% yield [6]. Recent developments have focused on silica-supported ultrasmall nickel nanoparticles that enable general and selective hydrogenation of nitriles to primary amines under mild conditions.
Several alternative synthetic methodologies have been developed to provide access to 3-cyclohexylpropan-1-amine under specific conditions or for particular applications.
Electrochemical Alkylation
An innovative electrochemical approach employs alkylation of amines with alcohols via both direct and indirect pathways. This green chemistry methodology utilizes aqueous solutions and controlled electrochemical potential to achieve N-alkylation of cyclohexylamine with propyl alcohols [7]. The process can be conducted in divided or undivided electrochemical cells, with yields ranging from 45-79% depending on the specific conditions employed.
Nucleophilic Substitution Reactions
Traditional nucleophilic substitution reactions between cyclohexylamine and 3-halopropyl compounds provide a straightforward synthetic route. The reaction typically employs elevated temperatures and inert atmospheres, with yields of 60-85% achievable depending on the halide leaving group and reaction conditions [8]. While simple in concept, this method may suffer from competing elimination reactions and requires careful optimization of reaction parameters.
Self-Limiting Alkylation
A recently developed self-limiting alkylation methodology utilizes N-aminopyridinium salts as ammonia surrogates. This approach enables the synthesis of secondary amines through controlled monoalkylation, avoiding the over-alkylation problems common in traditional amine synthesis [9]. The method demonstrates excellent selectivity and can be applied to pharmaceutically relevant substrates.
Industrial production of 3-cyclohexylpropan-1-amine typically emphasizes scalability, cost-effectiveness, and process safety. Large-scale synthesis generally employs continuous flow reactors and automated systems to ensure consistent product quality and optimize reaction parameters.
The most commonly adopted industrial approach utilizes reductive amination processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors enable precise control of reaction parameters such as temperature, pressure, and reagent stoichiometry, leading to improved process efficiency and reduced waste generation .
Industrial implementations often incorporate advanced purification techniques including distillation under reduced pressure, crystallization, and chromatographic separation. The selection of specific purification methods depends on the scale of production, required purity specifications, and economic considerations.
Process optimization studies have demonstrated that the choice of reducing agent, solvent system, and reaction conditions can significantly impact both yield and product quality. Industrial processes typically favor methods that minimize waste generation, reduce energy consumption, and enable catalyst recycling where applicable.
Modern synthetic approaches to 3-cyclohexylpropan-1-amine increasingly emphasize green chemistry principles, focusing on atom economy, waste minimization, and the use of environmentally benign solvents and reagents.
The development of hydrogen borrowing methodologies represents a significant advancement in sustainable amine synthesis. These approaches utilize alcohols as both hydrogen donors and alkylating agents, producing only water as a byproduct while avoiding the need for external hydrogen sources [10]. The methodology has been successfully applied to various biomass-derived substrates, demonstrating its potential for sustainable chemical production.
Electrochemical synthesis methods offer another green chemistry approach, utilizing renewable electrical energy to drive chemical transformations. The electrochemical alkylation of amines with alcohols operates under mild conditions in aqueous media, eliminating the need for organic solvents and toxic reagents [7].
Deep eutectic solvents (DESs) have emerged as environmentally benign alternatives to traditional organic solvents in amine synthesis. These solvents, composed of hydrogen bond donors and acceptors, provide excellent solvating properties while being biodegradable and non-toxic [11]. Recent studies have demonstrated their effectiveness in various amine synthesis protocols, including reductive amination and coupling reactions.
The utilization of renewable feedstocks represents another important aspect of green amine synthesis. Bio-based starting materials derived from lignocellulosic biomass, triglycerides, and other renewable resources can serve as precursors for amine synthesis through appropriately designed catalytic pathways [10].
Effective purification of 3-cyclohexylpropan-1-amine requires careful selection of techniques based on the specific synthesis route employed and the nature of potential impurities present.
Flash Column Chromatography
Flash column chromatography using silica gel with hexane/ethyl acetate eluent systems (typically 9:1 to 5:1 ratios) represents the most versatile purification method for laboratory-scale synthesis. This technique can achieve purities of 95-99% and is particularly effective for removing unreacted starting materials and byproducts [12]. The method is scalable and can accommodate gram-scale purifications with appropriate column dimensions.
Distillation Techniques
Vacuum distillation provides an efficient method for large-scale purification, with 3-cyclohexylpropan-1-amine typically distilling at 140-160°C under reduced pressure. This technique can achieve purities of 90-98% and is particularly suitable for removing high-boiling impurities [13]. Kugelrohr distillation offers a gentler alternative, operating at 155°C under 3 mbar pressure with purities of 92-97% achievable.
Crystallization Methods
Recrystallization from appropriate solvent systems (such as ethanol/water or petroleum ether) can achieve high purities of 98-99.5% for compounds that readily crystallize. This method is particularly effective for removing trace impurities and can be employed as a final purification step [13].
Quality Control Protocols
Comprehensive quality control requires multiple analytical techniques to ensure product purity and identity. Gas chromatography-mass spectrometry (GC-MS) provides both purity assessment and structural confirmation, with detection limits of 0.1-1.0% for impurities [14]. Nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C) offers detailed structural information and purity determination with detection limits of 1-5% [15].
High-performance liquid chromatography (HPLC) enables precise quantification of impurities with detection limits of 0.05-0.5%, making it essential for pharmaceutical-grade materials [14]. Infrared spectroscopy provides functional group identification and can detect specific impurities through characteristic absorption bands.
Elemental analysis confirms the elemental composition with 0.3% accuracy, while physical property measurements such as refractive index and density provide additional identity confirmation. A comprehensive quality control program should incorporate multiple techniques to ensure product specifications are met consistently.
Irritant